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Compound of Interest

Compound Name:
2-Bromo-5-(bromomethyl)-1,3-

dimethoxybenzene

CAS No.: 948550-74-1

Cat. No.: B1438607

Get Quote

In the landscape of medicinal chemistry and materials science, the strategic design of

molecular building blocks is paramount. 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene
(CAS No. 948550-74-1) emerges as a highly valuable and versatile scaffold for the synthesis of

complex molecular architectures.[1] Its structure is distinguished by two key reactive centers

with orthogonal reactivity: a highly labile benzylic bromide, ideal for nucleophilic substitution,

and a less reactive aryl bromide, perfectly poised for transition metal-catalyzed cross-coupling

reactions.

The electron-donating methoxy groups at the 1 and 3 positions activate the aromatic ring,

influencing the electronic properties and reactivity of the aryl bromide.[2] This guide provides

researchers, scientists, and drug development professionals with a comprehensive overview of

the synthetic utility of this reagent, complete with detailed protocols, mechanistic insights, and

practical considerations for its application in creating diverse libraries of novel compounds.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Safety Precautions: As with related brominated aromatic compounds, 2-Bromo-5-
(bromomethyl)-1,3-dimethoxybenzene should be handled with care. It is expected to be an

irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.[3][4] All

manipulations should be performed in a well-ventilated fume hood while wearing appropriate

personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-

resistant gloves.[5] Avoid inhalation of dust or vapors.

Diagram of Core Reactivity
The synthetic utility of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene stems from its two

distinct reactive sites, allowing for sequential and selective functionalization.

Caption: Dual reactive sites of the title compound.

PART 1: Derivatives via Nucleophilic Substitution at
the Benzylic Position
The bromomethyl group is an excellent electrophile, highly susceptible to bimolecular

nucleophilic substitution (Sₙ2) reactions.[6] This pathway involves a concerted, single-step

mechanism where the nucleophile attacks the electrophilic carbon as the bromide leaving

group departs.[6] These reactions are typically fast, high-yielding, and can be performed under

relatively mild conditions, preserving the integrity of the aryl bromide for subsequent

transformations.
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Mechanistic Rationale (Sₙ2)
The choice of a polar aprotic solvent (e.g., DMF, DMSO, acetone) is critical. These solvents

solvate the counter-ion of the nucleophile but do not strongly solvate the anionic nucleophile

itself, thereby increasing its effective nucleophilicity and accelerating the reaction rate.[6] A mild

base is often required to deprotonate the nucleophile (e.g., alcohols, thiols) or to act as an acid

scavenger for reactions with neutral nucleophiles like amines.[7]

General Workflow for Nucleophilic Substitution
Caption: Standard workflow for Sₙ2 reactions.

Protocol 1.1: Synthesis of Benzyl Ethers (Williamson
Ether Synthesis)
This protocol describes the reaction with an alcohol or phenol to form the corresponding ether

derivative.

Reagents & Materials:

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene (1.0 equiv)

Alcohol or Phenol (1.1-1.2 equiv)

Potassium Carbonate (K₂CO₃), anhydrous (1.5-2.0 equiv)

Acetone or N,N-Dimethylformamide (DMF), anhydrous

Procedure:

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol/phenol,

potassium carbonate, and anhydrous acetone (or DMF).

Stir the suspension for 15 minutes at room temperature.

Add a solution of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene in the same solvent

dropwise.
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Heat the mixture to reflux (for acetone) or 50-60 °C (for DMF) and stir for 4-12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous

sodium sulfate, and concentrate.

Purify the crude product by flash column chromatography.

Protocol 1.2: Synthesis of Substituted Benzylamines
This protocol details the reaction with primary or secondary amines.

Reagents & Materials:

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene (1.0 equiv)

Primary or Secondary Amine (2.2-3.0 equiv)

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 equiv, optional, can use excess

amine as base)

Acetonitrile or Tetrahydrofuran (THF), anhydrous

Procedure:

In a sealed vessel, dissolve 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene in

anhydrous acetonitrile.

Add the amine to the solution. Note: A second equivalent of amine acts as the base to

neutralize the HBr formed.[7] Using a large excess of the amine can help prevent over-

alkylation with primary amines.[8]

Stir the reaction at room temperature for 12-24 hours. Gentle heating (40-50 °C) may be

required for less reactive amines.
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Monitor the reaction by TLC.

Once complete, remove the solvent under reduced pressure.

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the product by flash column chromatography.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

PART 2: Derivatives via Cross-Coupling at the Aryl
Bromide Position
The aryl bromide moiety is a versatile handle for a suite of palladium-catalyzed cross-coupling

reactions, enabling the formation of C-C and C-N bonds. These reactions are pillars of modern

organic synthesis, allowing for the modular construction of complex molecules.[9] The protocols

below assume the benzylic bromide has either been previously functionalized or that reaction

conditions are chosen to favor aryl coupling.

Protocol 2.1: Suzuki-Miyaura Coupling (C-C Bond
Formation)
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The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron

compounds.[10][11]

Reagents & Materials:

2-Bromo-5-(functionalized)-1,3-dimethoxybenzene derivative (1.0 equiv)

Arylboronic Acid or Ester (1.2-1.5 equiv)

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

Solvent System (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O)

Procedure:

To a Schlenk flask, add the aryl bromide substrate, the boronic acid, and the base.

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

Add the palladium catalyst, followed by the degassed solvent system.

Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.

Monitor the reaction by TLC or LC-MS.

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and

concentrate.

Purify the product via flash column chromatography.

General Catalytic Cycle for Cross-Coupling (Suzuki
Example)
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2.2: Sonogashira Coupling (C-C Bond
Formation)
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting aryl halides with

terminal alkynes, co-catalyzed by palladium and copper(I).[12][13]

Reagents & Materials:

2-Bromo-5-(functionalized)-1,3-dimethoxybenzene derivative (1.0 equiv)

Terminal Alkyne (1.2-1.5 equiv)

Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

Copper(I) Iodide (CuI, 4-10 mol%)

Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), anhydrous)

Solvent (e.g., THF or DMF, anhydrous and degassed)

Procedure:
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To a Schlenk flask, add the aryl bromide substrate, palladium catalyst, and copper(I)

iodide.

Evacuate and backfill with an inert gas three times.

Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne

via syringe.

Stir the reaction at room temperature or heat to 40-70 °C for 4-16 hours.

Monitor the reaction by TLC.

Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst

residues, washing with ethyl acetate.

Concentrate the filtrate and partition the residue between ethyl acetate and water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the product by flash column chromatography.

Protocol 2.3: Buchwald-Hartwig Amination (C-N Bond
Formation)
This powerful reaction forms C-N bonds by coupling aryl halides with amines.[14][15] The

choice of ligand is critical for success.[16]

Reagents & Materials:

2-Bromo-5-(functionalized)-1,3-dimethoxybenzene derivative (1.0 equiv)

Primary or Secondary Amine (1.1-1.2 equiv)

Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

Phosphine Ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 13 Tech Support

https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://pdf.benchchem.com/578/Application_Notes_and_Protocols_Buchwald_Hartwig_Amination_of_2_Bromo_5_chloro_3_methylpyrazine_with_Anilines.pdf
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Buchwald-Hartwig_Amination
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1438607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Strong, Non-nucleophilic Base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv)

Solvent (e.g., Toluene or Dioxane, anhydrous and degassed)

Procedure:

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and

base to a dry Schlenk flask.

Add the aryl bromide substrate and the amine.

Add the anhydrous, degassed solvent.

Seal the flask and heat the mixture to 80-110 °C for 12-24 hours.

Monitor the reaction by LC-MS.

After completion, cool to room temperature, dilute with ethyl acetate, and filter through

Celite.

Concentrate the filtrate and purify directly by flash column chromatography.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Conclusion
2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene is a potent and versatile synthetic

intermediate. The differential reactivity of its benzylic and aryl bromide moieties allows for a
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highly controlled, stepwise functionalization, enabling access to a vast chemical space. By

leveraging the protocols detailed in this guide—from classical Sₙ2 substitutions to modern

palladium-catalyzed cross-couplings—researchers can efficiently construct diverse molecular

libraries for applications spanning drug discovery to materials science. The logical and

sequential application of these methods makes this reagent a cornerstone for building

molecular complexity from a simple, well-defined starting material.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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